Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3. It is known for its unique structure, which includes a piperazine ring and a tetrahydrobenzo dioxin moiety. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with a suitable benzodioxin derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share a similar piperazine moiety and are known for their antibacterial activity.
Piperazine Derivatives: These compounds have a wide range of biological activities, including antiviral, antipsychotic, and antimicrobial effects.
Uniqueness
Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride is unique due to its specific combination of a piperazine ring and a tetrahydrobenzo dioxin moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research .
Biological Activity
Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the KRAS G12C mutant protein implicated in various cancers. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C14H19ClN2O and features a piperazine moiety linked to a tetrahydrobenzo[b][1,4]dioxin structure. This unique combination contributes to its biological activity and potential therapeutic applications.
Anticancer Properties
This compound has been identified as a potential inhibitor of the KRAS G12C mutant protein. This mutation is prevalent in several types of cancer, including lung and colorectal cancers. The inhibition of this protein can lead to:
- Reduced tumor growth : Studies indicate that the compound can significantly decrease proliferation rates in cancer cell lines expressing the KRAS G12C mutation.
- Mechanism of Action : Interaction studies suggest that the compound binds effectively to the mutant protein, disrupting its function and thereby inhibiting downstream signaling pathways associated with tumor growth.
Pharmacological Profile
Further investigations into the pharmacological profile of this compound have shown:
- Binding Affinity : The compound exhibits binding affinity for various proteins involved in cancer pathways. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify these interactions.
- In vitro Assays : In vitro assays have demonstrated significant cytotoxicity against cancer cell lines with high expression levels of KRAS G12C.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the piperazine ring : Utilizing appropriate amine precursors.
- Coupling with tetrahydrobenzo[b][1,4]dioxin : This step requires careful optimization to achieve high yield and purity.
- Hydrochloride salt formation : Enhances solubility and stability for biological testing.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
3-Methylpiperazin-1-yl(2,3-dihydrobenzo[b][1,4]dioxin) | Contains a methyl group on piperazine | Potential anti-cancer activity | Methyl substitution may alter pharmacokinetics |
2-(Piperazin-1-yl)-benzo[b][1,4]dioxine | Simple piperazine attachment | Limited specificity | Lacks complex dioxin structure |
Piperidinyl derivatives | Different cyclic amine structure | Varies widely; some are anti-cancer agents | Structural differences lead to varied activity profiles |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in preclinical models:
- In Vivo Studies : Animal models treated with this compound showed significant tumor regression in xenograft models harboring KRAS G12C mutations.
- Combination Therapies : Research indicates enhanced efficacy when combined with other targeted therapies or chemotherapeutics.
Properties
Molecular Formula |
C13H19ClN2O3 |
---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
2,3,4a,8a-tetrahydro-1,4-benzodioxin-3-yl(piperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12;/h1-4,10-12,14H,5-9H2;1H |
InChI Key |
ZYTPQSYSHMKUBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2COC3C=CC=CC3O2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.